molecular formula C17H18BrNO3S B11120153 Methyl 4-(4-bromophenyl)-2-[(3-methylbutanoyl)amino]thiophene-3-carboxylate

Methyl 4-(4-bromophenyl)-2-[(3-methylbutanoyl)amino]thiophene-3-carboxylate

Cat. No.: B11120153
M. Wt: 396.3 g/mol
InChI Key: YCQDAVBCZNMHCN-UHFFFAOYSA-N
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Description

METHYL 4-(4-BROMOPHENYL)-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocycles that are widely used in organic synthesis due to their stability and reactivity. This particular compound is characterized by the presence of a bromophenyl group, a methylbutanamido group, and a carboxylate ester group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-BROMOPHENYL)-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Amidation: The formation of the amide bond by reacting the appropriate amine with a carboxylic acid derivative.

    Esterification: The conversion of the carboxylic acid group to a methyl ester.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-BROMOPHENYL)-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms to form reduced derivatives.

    Substitution: The replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 4-(4-BROMOPHENYL)-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of METHYL 4-(4-BROMOPHENYL)-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

METHYL 4-(4-BROMOPHENYL)-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:

    METHYL 4-(4-CHLOROPHENYL)-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE: Similar structure but with a chlorine atom instead of bromine.

    METHYL 4-(4-FLUOROPHENYL)-2-(3-METHYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE: Similar structure but with a fluorine atom instead of bromine.

Properties

Molecular Formula

C17H18BrNO3S

Molecular Weight

396.3 g/mol

IUPAC Name

methyl 4-(4-bromophenyl)-2-(3-methylbutanoylamino)thiophene-3-carboxylate

InChI

InChI=1S/C17H18BrNO3S/c1-10(2)8-14(20)19-16-15(17(21)22-3)13(9-23-16)11-4-6-12(18)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,19,20)

InChI Key

YCQDAVBCZNMHCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=C(C(=CS1)C2=CC=C(C=C2)Br)C(=O)OC

Origin of Product

United States

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